N-(2-Ethoxyphenyl)-N'-(1,2,3-trimethylpropyl)-2-nitroethene-1,1-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BAY X 9228 is a small molecule drug developed by Bayer AG. It is known for its role as a potassium channel agonist, specifically targeting the Kv7.2 subunit of voltage-gated potassium channels . This compound has been studied for its potential therapeutic applications in treating nervous system diseases .
準備方法
The preparation of BAY X 9228 involves several synthetic routes and reaction conditions. One method includes the use of pentaerythritol and an organic solvent . The detailed steps and conditions for the synthesis of BAY X 9228 are proprietary and not publicly disclosed. the general approach involves the careful selection of reagents and solvents to ensure the desired chemical structure and purity.
化学反応の分析
BAY X 9228 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium channel openers such as pinacidil, (-)-cromakalim, and diazoxide . The major products formed from these reactions are typically related to the modulation of potassium channel activity, leading to changes in membrane potential and smooth muscle relaxation .
科学的研究の応用
BAY X 9228 has been extensively studied for its scientific research applications. In chemistry, it is used to investigate the properties of potassium channels and their role in cellular function . In biology, BAY X 9228 is utilized to study the regulation of smooth muscle membrane potential and the effects of potassium channel modulation . In medicine, it has potential therapeutic applications in treating neurodegenerative diseases and other nervous system disorders . Additionally, BAY X 9228 is used in industrial research to develop new drugs targeting potassium channels .
作用機序
The mechanism of action of BAY X 9228 involves its role as a potassium channel agonist. It specifically targets the Kv7.2 subunit of voltage-gated potassium channels, leading to the opening of these channels and the subsequent hyperpolarization of the cell membrane . This hyperpolarization reduces cellular excitability and can lead to smooth muscle relaxation and other physiological effects . The molecular targets and pathways involved in this process include the inward rectifying potassium channel (KIR6.2) and sulfonylurea receptors (SUR)2B and SUR1 .
類似化合物との比較
BAY X 9228 is similar to other potassium channel agonists such as pinacidil, (-)-cromakalim, and diazoxide . it is unique in its high affinity for the Kv7.2 subunit and its potent effects on membrane potential modulation . Other similar compounds include BAY X 9227, which is the (-)-isomer of BAY X 9228 and acts as a hyperpolarizing agent . The unique properties of BAY X 9228 make it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
144341-30-0 |
---|---|
分子式 |
C16H25N3O3 |
分子量 |
307.39 g/mol |
IUPAC名 |
(Z)-1-N'-(3,3-dimethylbutan-2-yl)-1-N-(2-ethoxyphenyl)-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C16H25N3O3/c1-6-22-14-10-8-7-9-13(14)18-15(11-19(20)21)17-12(2)16(3,4)5/h7-12,17-18H,6H2,1-5H3/b15-11- |
InChIキー |
ILZODXABBJSBTB-PTNGSMBKSA-N |
異性体SMILES |
CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/NC(C)C(C)(C)C |
SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C |
正規SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C |
その他のCAS番号 |
144341-32-2 |
同義語 |
Bay Q 3111 Bay X 9227 Bay X 9228 Bay X-9227 Bay X9227 Bay-X9227 N-(2-ethoxyphenyl)-N'-(1,2,3-trimethylpropyl)-2-nitroethene-1,1-diamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。